molecular formula C12H15N5 B12743511 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- CAS No. 195252-21-2

9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)-

Cat. No.: B12743511
CAS No.: 195252-21-2
M. Wt: 229.28 g/mol
InChI Key: JEWJPJXPOUFBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of cyclopropyl groups attached to the purine structure, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with cyclopropylmethyl halides under basic conditions. The reaction may proceed as follows:

    Starting Material: A purine derivative such as 6-chloropurine.

    Reagents: Cyclopropylmethyl bromide and a base like potassium carbonate.

    Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated purine derivatives.

Scientific Research Applications

9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-9H-purin-6-amine
  • N-benzyl-9H-purin-6-amine
  • 9H-Purin-6-amine, N,N,9-trimethyl-

Uniqueness

Compared to similar compounds, 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is unique due to the presence of cyclopropyl groups. These groups can enhance the compound’s stability and influence its biological activity, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

195252-21-2

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-cyclopropyl-9-(cyclopropylmethyl)purin-6-amine

InChI

InChI=1S/C12H15N5/c1-2-8(1)5-17-7-15-10-11(16-9-3-4-9)13-6-14-12(10)17/h6-9H,1-5H2,(H,13,14,16)

InChI Key

JEWJPJXPOUFBMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C(N=CN=C32)NC4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.